(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol
Overview
Description
“(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for treating human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and the trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group adds unique physicochemical properties .Scientific Research Applications
Organocatalysis
- Asymmetric Michael and Mannich Reactions : A study by Reyes-Rangel, Vargas-Caporali, and Juaristi (2016) reports the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, including compounds structurally related to (1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol. These compounds were used as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions, highlighting the compound's utility in organocatalysis (Reyes-Rangel et al., 2016).
Enantioselective Catalysis
- Catalytic Enantioselective Alkynylation : Another research by Munck, Monleón, Vila, and Pedro (2017) demonstrated the use of a prolinol derived ligand, structurally akin to this compound, for catalytic enantioselective addition of terminal alkynes to cyclic imines. This process produced chiral propargylic sulfamidates with high yields and enantioselectivities, illustrating its potential in synthetic chemistry for creating enantioselective catalysts (Munck et al., 2017).
Heterocyclic Chemistry
- Synthesis of Trifluoromethyl-substituted Aminopyrroles : Khlebnikov, Funt, Tomashenko, and Novikov (2018) explored the trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles based on a 2H-azirine ring expansion strategy. This showcases the role of this compound related compounds in synthesizing heterocyclic compounds with potential pharmacological activities (Khlebnikov et al., 2018).
Multi-component Reactions
- Accessing 3-Aminoimidazo[1,2-a]pyridines : Schwerkoske, Masquelin, Perun, and Hulme (2005) reported a novel one-step synthesis of 3-aminoimidazo[1,2-a]pyridines from a reaction involving α-amino-pyridine, aldehyde, and trimethylsilylcyanide (TMSCN) in methanol. This method, mediated by microwave irradiation and catalyzed by scandium triflate, represents a significant advancement in the one-pot preparation of complex heterocycles, highlighting the versatility of compounds related to this compound in facilitating multi-component reactions (Schwerkoske et al., 2005).
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Pyrrolidine derivatives can be designed to optimize these properties .
Properties
IUPAC Name |
[1-amino-3-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5(4-12)1-2-11(10)3-5/h12H,1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZJHYBCECQUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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